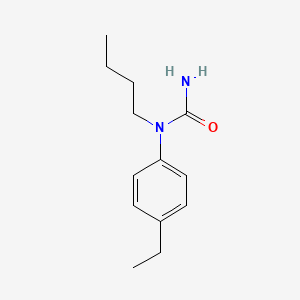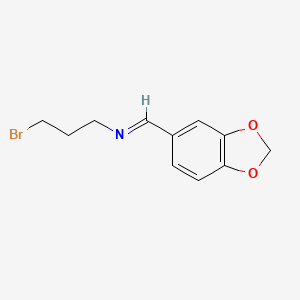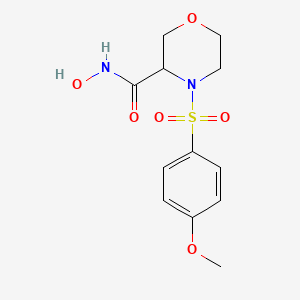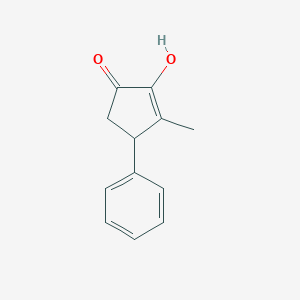![molecular formula C19H19N2O7- B12580752 4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 197021-93-5](/img/structure/B12580752.png)
4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps. The starting materials often include biphenyl derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the hydroxybutylamino group and the formation of the carbonate ester. Common reagents used in these reactions include nitric acid for nitration, amines for the introduction of the amino group, and carbonates for ester formation. Reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the biphenyl core can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-diaminobiphenyl-2,2’-dicarboxylic acid
Uniqueness
4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
197021-93-5 |
|---|---|
Molekularformel |
C19H19N2O7- |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
[2-[4-[2-(4-hydroxybutylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C19H20N2O7/c22-10-2-1-9-20-18(23)11-13-3-5-14(6-4-13)16-12-15(21(26)27)7-8-17(16)28-19(24)25/h3-8,12,22H,1-2,9-11H2,(H,20,23)(H,24,25)/p-1 |
InChI-Schlüssel |
GBEXEMASCUNLQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NCCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)

![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)




![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
